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molecular formula C9H10O2 B8421223 2-Propargyl-3-hydroxy-3-methyl-4-cyclopentenone CAS No. 77806-76-9

2-Propargyl-3-hydroxy-3-methyl-4-cyclopentenone

Cat. No. B8421223
M. Wt: 150.17 g/mol
InChI Key: BLXRCUAXNAVKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04729953

Procedure details

Into the same flask as used in Example 1, dl-3-hydroxy-2-propargyl-3-methyl-4-cyclopentenone (30 g) and acetic anhydride (70 g) were charged, and the resultant mixture was stirred at 100°-120° C. for 3 hours. After completion of the reaction, the reaction mixture was subjected to the same work-up as in Example 1 to give 36.4 g of dl-3-acetoxy-2-propargyl-3-methyl-4-cyclopentenone. Yield, 95%. B.P., 82°-86° C./0.2-0.3 mmHg).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:11])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][C:9]#[CH:10].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:1][C:2]1([CH3:11])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][C:9]#[CH:10])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1(C(C(C=C1)=O)CC#C)C
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1(C(C(C=C1)=O)CC#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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